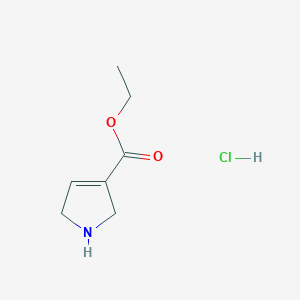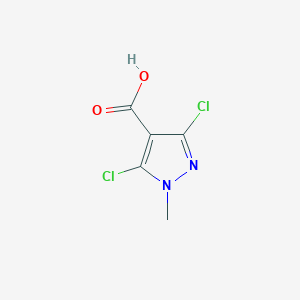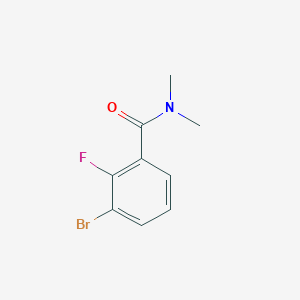
chlorhydrate d’éthyl 2,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Applications De Recherche Scientifique
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
Target of Action
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a derivative of the indole nucleus . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, to which this compound is related, are known to interact with various biological targets, resulting in diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent hydrochloride salt formation. One common method involves the reaction of ethyl acetoacetate with ammonia or a primary amine under acidic conditions to form the pyrrole ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dicarboxylate derivatives, while reduction can produce 2,5-dihydropyrrole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Ethyl 3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains additional methyl groups and a different functional group arrangement.
Uniqueness
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .
Propriétés
IUPAC Name |
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYLUWEQAZHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35957-74-5 |
Source


|
| Record name | ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-methyl-N-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2378906.png)

![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)
![N-[(4-chlorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378911.png)

![1-(azepan-1-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2378915.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)





![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)
